molecular formula C16H27N7O7 B14213262 N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide CAS No. 832088-89-8

N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide

Cat. No.: B14213262
CAS No.: 832088-89-8
M. Wt: 429.43 g/mol
InChI Key: ONPHUEIOOIJINL-IUCAKERBSA-N
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Description

N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide is a peptide compound with a complex structure It is composed of multiple amino acids linked together, forming a sequence that includes N-acetylglycine, glycine, L-alanine, and glycinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Introducing oxygen atoms into the molecule, potentially altering its structure and function.

    Reduction: Removing oxygen atoms or adding hydrogen atoms to the molecule.

    Substitution: Replacing one functional group with another within the molecule.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, or with the help of proteolytic enzymes.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield the individual amino acids or smaller peptide fragments.

Scientific Research Applications

N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine: A similar peptide with a different sequence and structure.

    N-Acetylmuramoyl-L-alanyl-D-isoglutamine: Another related compound with distinct biological activities.

Uniqueness

N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide is unique due to its specific amino acid sequence and the presence of both N-acetyl and glycinamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

832088-89-8

Molecular Formula

C16H27N7O7

Molecular Weight

429.43 g/mol

IUPAC Name

(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C16H27N7O7/c1-8(15(29)21-6-13(27)19-4-11(17)25)23-16(30)9(2)22-14(28)7-20-12(26)5-18-10(3)24/h8-9H,4-7H2,1-3H3,(H2,17,25)(H,18,24)(H,19,27)(H,20,26)(H,21,29)(H,22,28)(H,23,30)/t8-,9-/m0/s1

InChI Key

ONPHUEIOOIJINL-IUCAKERBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C

Origin of Product

United States

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